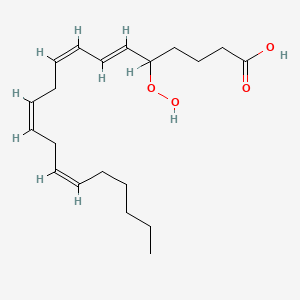
5-Hpete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hpete, also known as 5(S)-hpete, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 5-hpete is considered to be an eicosanoid lipid molecule. 5-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Hpete has been primarily detected in urine. Within the cell, 5-hpete is primarily located in the membrane (predicted from logP) and cytoplasm. 5-Hpete participates in a number of enzymatic reactions. In particular, 5-Hpete can be converted into leukotriene A4 through the action of the enzyme arachidonate 5-lipoxygenase. In addition, Glutathione and 5-hpete can be converted into oxidized glutathione and 5-hete through its interaction with the enzyme glutathione peroxidase 1. In humans, 5-hpete is involved in the tolmetin action pathway, the trisalicylate-choline action pathway, the indomethacin action pathway, and the antrafenine action pathway. 5-Hpete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
5-HPETE is a HPETE that consists of (6E,8Z,11Z,14Z)-icosatetraenoic acid in which the hydroperoxy group is located at position 5. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a 5-HPETE(1-).
Aplicaciones Científicas De Investigación
Synthesis and Quantitation
5-HETE, a product of arachidonic acid metabolism, plays a significant role in various biological processes. Hubbard et al. (1982) detailed a method for the synthesis of octadeuterated 5-HETE, useful as an internal standard in gas chromatography-mass spectrometry (GC-MS) quantitation of 5-HETE. This synthesis is pivotal for precise measurement and study of 5-HETE in scientific research (Hubbard, Phillips, & Taber, 1982).
Biological Activities
Stenson and Parker (1980) found that 5-HETE and 12-HETE induce degranulation of human neutrophils, a key aspect of immune response. This indicates the role of 5-HETE in immune system functioning (Stenson & Parker, 1980). Romero et al. (1989) reported an increase in amniotic fluid concentration of 5-HETE during human parturition at term, suggesting its involvement in the process of childbirth (Romero, Wu, Mazor, Hobbins, & Mitchell, 1989).
Mechanisms and Effects
O’Flaherty et al. (1993) explored the activation of human neutrophils by 5-HETE, finding it stimulates cells via a G protein-linked mechanism. This insight into the molecular pathways of 5-HETE helps understand its broader physiological impacts (O’Flaherty & Rossi, 1993). Additionally, O’Flaherty and Nishihira (1987) discovered that 5-HETE elevates cytosolic Ca2+ in neutrophils and enhances actions of certain enzymes, highlighting its role in cellular signaling and immune response (O’Flaherty & Nishihira, 1987).
Metabolic Fate and Analysis
Strife et al. (1987) developed a method for the quantitative analysis of 5-HETE in biological fluids, which is crucial for understanding its concentration and role in various physiological states (Strife, Voelkel, & Murphy, 1987). Moreover, the esterification of 5-HETE into complex lipids, as researched by Clark et al. (2011), is significant in the context of infection and allergic responses (Clark et al., 2011).
Propiedades
Número CAS |
74581-83-2 |
|---|---|
Nombre del producto |
5-Hpete |
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+ |
Clave InChI |
JNUUNUQHXIOFDA-XTDASVJISA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
SMILES canónico |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Otros números CAS |
74581-83-2 |
Descripción física |
Solid |
Sinónimos |
5-HPETE 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid 6,8,11,14-eicosatetraenoic acid 5-hydroperoxide arachidonic acid 5-hydroperoxide cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one](/img/structure/B1234044.png)

![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)
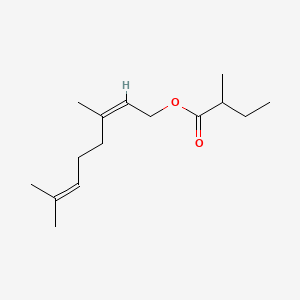
![3-[(Z)-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1234050.png)
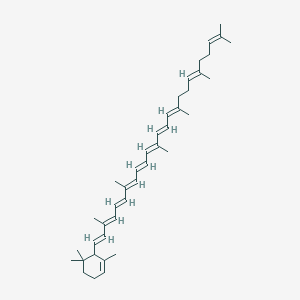



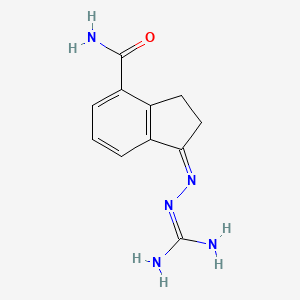
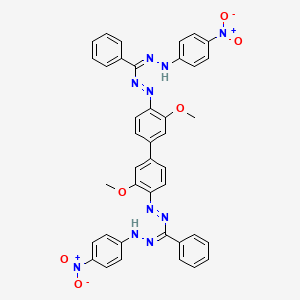
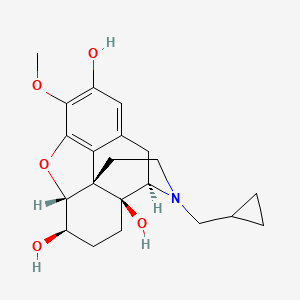
![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)
